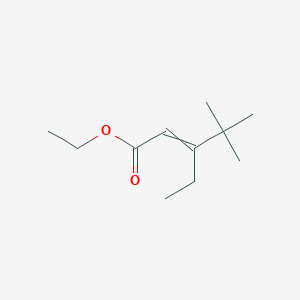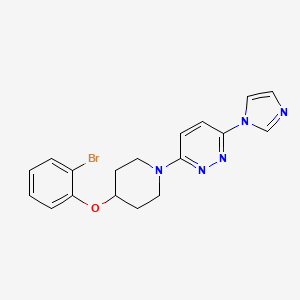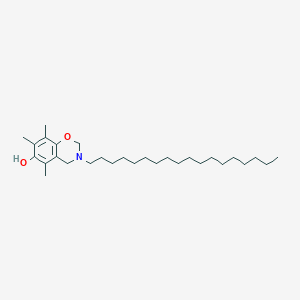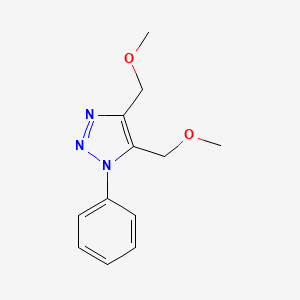![molecular formula C11H19NO6S B14187569 N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine CAS No. 918822-94-3](/img/structure/B14187569.png)
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine is a chemical compound that belongs to the class of organic compounds known as leucine and derivatives. It is characterized by the presence of a leucine moiety modified with an ethenesulfonyl group and an ethoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine typically involves the reaction of L-leucine with ethenesulfonyl chloride and ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfonyl group to an ethylsulfonyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethylsulfonyl derivatives .
Scientific Research Applications
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(Ethanesulfonyl)ethoxy]carbonyl}-L-leucine
- N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-leucine
- N-{[2-(Propanesulfonyl)ethoxy]carbonyl}-L-leucine
Uniqueness
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
918822-94-3 |
|---|---|
Molecular Formula |
C11H19NO6S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(2S)-2-(2-ethenylsulfonylethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H19NO6S/c1-4-19(16,17)6-5-18-11(15)12-9(10(13)14)7-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,12,15)(H,13,14)/t9-/m0/s1 |
InChI Key |
BSGNZZJCTDCBDO-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C=C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCCS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
![[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile](/img/structure/B14187500.png)

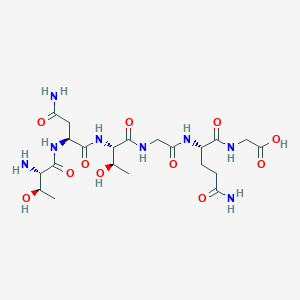
![9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one](/img/structure/B14187504.png)
![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
![5'-Chlorospiro[cyclohexane-1,3'-indole]](/img/structure/B14187520.png)
